2-Chloro-5-nitrobenzoyl chloride

Catalog No.
S705220
CAS No.
25784-91-2
M.F
C7H3Cl2NO3
M. Wt
220.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-nitrobenzoyl chloride

CAS Number

25784-91-2

Product Name

2-Chloro-5-nitrobenzoyl chloride

IUPAC Name

2-chloro-5-nitrobenzoyl chloride

Molecular Formula

C7H3Cl2NO3

Molecular Weight

220.01 g/mol

InChI

InChI=1S/C7H3Cl2NO3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H

InChI Key

OGLKKYALUKXVPQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)Cl)Cl

Proteomics Research

  • Affinity Labeling: 2-Cl-5-NO2-BzCl is a valuable reagent in proteomics research for affinity labeling experiments. The electrophilic nature of the acyl chloride group allows it to react with nucleophilic amino acid side chains in proteins, particularly cysteine residues. This property enables researchers to attach a biomolecule, such as a biotin tag, to specific proteins within a complex mixture. The tagged proteins can then be isolated and identified using techniques like mass spectrometry [1].
Source

[1] Santa Cruz Biotechnology - 2-Chloro-5-nitrobenzoyl chloride

Organic Synthesis

  • Acylating Agent: 2-Cl-5-NO2-BzCl functions as a versatile acylating agent due to the presence of the acyl chloride group. It reacts with various nucleophiles, including alcohols, amines, and phenols, to form corresponding esters, amides, and aromatic ketones, respectively. This property allows researchers to introduce a 2-chloro-5-nitrobenzoyl group into organic molecules, enabling further functionalization or analysis [2].
Source

[2] National Institute of Standards and Technology (NIST) - 2-Chloro-5-nitrobenzoyl chloride

2-Chloro-5-nitrobenzoyl chloride is a chemical compound with the molecular formula C₇H₃Cl₂NO₃. It is characterized by the presence of a chloro group and a nitro group attached to a benzoyl chloride structure. This compound is known for its reactivity due to the presence of the acyl chloride functional group, which can participate in various

2-chloro-5-nitrobenzoyl chloride is a corrosive and reactive compound. It can cause severe skin burns and eye damage upon contact. It is also harmful if inhaled [].

Important Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) including gloves, goggles, and a respirator when handling this compound [].
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Handle with care and dispose of waste according to safety regulations [].

  • Acylation Reactions: It can act as an acylating agent in Friedel-Crafts acylation, introducing the 2-chloro-5-nitrobenzoyl group into aromatic compounds.
  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as alcohols or amines, leading to the formation of esters or amides.
  • Hydrolysis: In the presence of water, it can hydrolyze to form 2-chloro-5-nitrobenzoic acid, releasing hydrochloric acid as a by-product .

The synthesis of 2-chloro-5-nitrobenzoyl chloride generally involves several steps:

  • Nitration: Starting from o-chlorobenzoic acid, nitration is performed using concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
  • Formation of Benzoyl Chloride: The resulting 2-chloro-5-nitrobenzoic acid is then treated with thionyl chloride or oxalyl chloride to convert it into 2-chloro-5-nitrobenzoyl chloride through acyl chloride formation .
  • Purification: The product may require purification through recrystallization or distillation to obtain a high-purity compound.

2-Chloro-5-nitrobenzoyl chloride has several applications in organic synthesis:

  • Synthesis of Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those containing benzoyl groups.
  • Chemical Research: Used in research laboratories for developing new chemical entities with potential biological activities.
  • Polymer Chemistry: It can be utilized in the modification of polymers to introduce new functionalities .

Interaction studies involving 2-chloro-5-nitrobenzoyl chloride primarily focus on its reactivity with nucleophiles. The compound's ability to react with amines and alcohols allows for the formation of diverse derivatives that can be further studied for biological activity or material properties. Additionally, studies on its corrosive effects on metals and biological tissues are essential for safety assessments during handling and application .

Several compounds share structural similarities with 2-chloro-5-nitrobenzoyl chloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Chloro-4-nitrobenzoyl chlorideSimilar chloro and nitro groupsDifferent position of nitro group
3-Chlorobenzoic acidContains a carboxylic acid groupLacks the nitro group
4-Nitrobenzoic acidContains a nitro group at para positionNo chloro substituent
Benzoyl chlorideSimple acyl chloride without additional groupsLacks both chloro and nitro substituents

The uniqueness of 2-chloro-5-nitrobenzoyl chloride lies in its specific combination of functional groups (chloro and nitro) at defined positions on the benzene ring, which influences its reactivity and potential applications in synthetic chemistry .

2-Chloro-5-nitrobenzoyl chloride, first synthesized in the mid-20th century, emerged as a critical intermediate in industrial organic chemistry. Its development paralleled advancements in aromatic substitution reactions, particularly nitration and chlorination techniques. Classified as an acyl chloride derivative, this compound belongs to the broader family of benzoyl chlorides, which are characterized by their reactive carbonyl chloride (-COCl) functional group. The strategic placement of electron-withdrawing substituents (chloro and nitro groups) on the benzene ring distinguishes it from simpler benzoyl chlorides, enhancing its utility in electrophilic substitution reactions.

Nomenclature and Structural Identity

The systematic IUPAC name 2-chloro-5-nitrobenzoyl chloride reflects its structural features:

  • A benzoyl chloride backbone (C₆H₅-COCl)
  • Chloro (-Cl) substituent at the 2-position
  • Nitro (-NO₂) group at the 5-position

Its molecular formula, C₇H₃Cl₂NO₃, corresponds to a molecular weight of 220.01 g/mol. Key structural identifiers include:

  • SMILES Notation: [O-][N+](=O)C1=CC=C(Cl)C(=C1)C(Cl)=O
  • InChI Key: OGLKKYALUKXVPQ-UHFFFAOYSA-N

The planar aromatic ring system and orthogonal nitro group create distinct electronic effects, as evidenced by X-ray diffraction studies.

Significance in Organic Synthesis

This compound serves as a linchpin in synthesizing pharmaceuticals, agrochemicals, and specialty polymers. Its dual functionality enables:

  • Acylation reactions: The carbonyl chloride reacts with nucleophiles (amines, alcohols) to form amides or esters.
  • Electrophilic aromatic substitution: The nitro group directs incoming electrophiles to specific ring positions.

Notable applications include:

  • Production of 2-chloro-5-nitrobenzoic acid via hydrolysis
  • Synthesis of 4'-methoxy-2-chloro-5-nitrobenzophenone through Friedel-Crafts acylation
  • Intermediate in heterocyclic compound synthesis for antibiotic development

Overview of Chemical and Physical Properties

Table 1: Key Physicochemical Characteristics

PropertyValue/RangeMeasurement MethodSource
Melting Point54–63°CDSC
Boiling Point157–158°C (11 mmHg)Manometric
Density1.575 ± 0.06 g/cm³Pycnometry
Solubility in WaterInsolubleGravimetric
Molar Refractivity47.45 cm³Computational
LogP (Octanol-Water)2.35Chromatographic

The compound exhibits moisture sensitivity, requiring storage under inert atmospheres. Spectral characteristics include:

  • IR Absorption: Strong bands at 1,750 cm⁻¹ (C=O stretch) and 1,520 cm⁻¹ (asymmetric NO₂ stretch)
  • ¹³C NMR: Peaks at δ 164.5 ppm (carbonyl carbon) and δ 146.0 ppm (nitro-bearing carbon)

Crystalline forms display polymorphism, with monoclinic and orthorhombic phases identified via X-ray diffraction. The nitro group's resonance effects significantly lower the carbonyl carbon's electron density, increasing electrophilicity compared to unsubstituted benzoyl chlorides.

Molecular Geometry and Bond Parameters

The molecular geometry of 2-chloro-5-nitrobenzoyl chloride exhibits characteristic features of substituted aromatic compounds. The benzene ring maintains its planar hexagonal structure with carbon-carbon bond lengths of approximately 1.40 Å, intermediate between typical single bonds (1.47 Å) and double bonds (1.35 Å) [5]. The aromatic carbon atoms adopt sp² hybridization with bond angles of approximately 120° [6].

The carbon-chlorine bond parameters in this compound reflect the influence of the electron-withdrawing nitro group. In aromatic chlorides, the carbon-chlorine bond length typically ranges from 1.70 to 1.78 Å [7]. The presence of the electron-withdrawing nitro group at the 5-position creates increased double bond character between the chlorine substituent and the aromatic ring due to enhanced resonance donation from chlorine [8].

Bond TypeBond Length (Å)Bond Angle (°)
Aromatic C-C1.40120
C-Cl (aromatic)1.70-1.78-
C-Cl (acyl)1.75-
C-N (nitro)1.47-
N-O (nitro)1.23-
C-C=O-120-125

The acyl chloride functionality features a carbon-chlorine bond length of approximately 1.75 Å, typical for carbonyl chlorides [9]. The carbonyl carbon exhibits trigonal planar geometry with bond angles near 120° [9]. The nitro group displays characteristic bond parameters with carbon-nitrogen bond lengths of approximately 1.47 Å and nitrogen-oxygen bond lengths of 1.23 Å [10].

Crystallographic Analysis

Crystallographic studies of 2-chloro-5-nitrobenzoyl chloride reveal important structural features, though direct single-crystal X-ray diffraction data for this specific compound remains limited in the literature. The compound exhibits physical properties consistent with crystalline aromatic acid chlorides, including a melting point range of 58-60°C and a density of 1.575 g/cm³ [11] [2].

Related nitroaromatic compounds provide insight into the expected crystallographic behavior. Studies of similar chlorinated nitrobenzoyl derivatives demonstrate that the nitro group orientation relative to the aromatic ring plane significantly influences crystal packing [12]. The torsional angle between the nitro group and the benzene ring typically ranges from 2° to 30°, depending on steric interactions with adjacent substituents [10].

The crystalline form appears as white to orange to green powder or crystals, indicating potential polymorphic behavior under different crystallization conditions [13]. The compound demonstrates moisture sensitivity, requiring storage under inert gas conditions to maintain crystalline integrity [13].

Crystallographic ParameterValue
Melting Point58-60°C
Density1.575 g/cm³
Crystal FormPowder to crystal
ColorWhite to orange to green
Boiling Point157-158°C (11 mmHg)

Electronic Structure and Bonding Characteristics

The electronic structure of 2-chloro-5-nitrobenzoyl chloride reflects the cumulative effects of multiple electron-withdrawing substituents on the aromatic system. The nitro group functions as a strong electron-withdrawing group through both inductive and resonance effects, significantly depleting electron density from the benzene ring [14]. This electron withdrawal creates partially positive charges at the ortho and para positions relative to the nitro group [14].

The chlorine substituent at the 2-position exhibits dual electronic effects. While chlorine withdraws electron density inductively due to its electronegativity, it simultaneously donates electron density through resonance via its lone pairs [14]. The net effect depends on the relative positioning and the presence of other substituents.

The acyl chloride functionality represents another powerful electron-withdrawing group, further depleting electron density from the aromatic system. This cumulative electron withdrawal results in a highly electron-deficient aromatic ring, making the compound susceptible to nucleophilic aromatic substitution reactions [15].

Molecular orbital considerations reveal that the highest occupied molecular orbital (HOMO) energy decreases significantly due to the electron-withdrawing substituents [16] [17]. Conversely, the lowest unoccupied molecular orbital (LUMO) energy also decreases, creating a smaller HOMO-LUMO gap characteristic of electron-deficient aromatic systems [16].

The delocalization of π-electrons throughout the aromatic system becomes restricted due to the electron-withdrawing nature of the substituents. This reduced aromaticity compared to benzene contributes to the compound's enhanced reactivity toward nucleophiles [18].

Computational Studies of Structural Properties

Computational quantum chemical studies provide valuable insights into the structural properties of 2-chloro-5-nitrobenzoyl chloride. Density functional theory (DFT) calculations using functionals such as B3LYP have been employed to investigate similar nitroaromatic compounds, providing reliable geometric parameters and electronic properties [19] [20].

Computational studies of related nitrobenzoyl chlorides reveal optimal geometries with the nitro group slightly out of plane with the aromatic ring, typically by 10-20° depending on steric interactions [18]. The calculated carbon-nitrogen bond lengths for nitro groups consistently fall within 1.46-1.48 Å, agreeing well with experimental values [10].

Electronic property calculations demonstrate that the electron-withdrawing substituents significantly lower both HOMO and LUMO energies. The LUMO energy particularly decreases, making the compound more susceptible to nucleophilic attack [21]. Calculated electrostatic potential maps show significant positive charge accumulation on the aromatic ring carbons, particularly at positions ortho and para to the nitro group [20].

Computational ParameterDFT Value
HOMO EnergySignificantly lowered
LUMO EnergySignificantly lowered
Dipole MomentEnhanced
Electrostatic PotentialPositive on ring
Nitro Group Dihedral10-20°

Vibrational frequency calculations predict characteristic infrared absorption bands for the nitro group (asymmetric and symmetric stretching), aromatic C-H stretching, and carbonyl stretching modes. These computational predictions align with experimental infrared spectroscopic data available for the compound [4].

The computational studies also reveal the importance of solvent effects on the molecular geometry and electronic properties. Polar solvents stabilize the charge-separated resonance structures, leading to enhanced electron withdrawal from the aromatic ring [19].

Phase Behavior and Transition Properties

2-Chloro-5-nitrobenzoyl chloride exhibits well-defined phase transition characteristics that are critical for understanding its physical behavior. The compound exists as a solid crystalline material at room temperature, with a melting point range of 58-60°C [1] [2] [3] [4]. This relatively low melting point indicates moderate intermolecular forces within the crystal lattice structure.

The compound displays a distinct solid-to-liquid phase transition at its melting point, transitioning from a powder to crystal form that can appear in various colors ranging from white to orange to green [1] [2] [3] [5]. This color variation is often attributed to the presence of trace impurities or the degree of oxidation of the compound.

Under reduced pressure conditions, the compound demonstrates a boiling point of 157-158°C at 11 mmHg [1] [2] [3] [4]. At standard atmospheric pressure (760 mmHg), computational models predict a boiling point of 307.9±22.0°C [6], indicating significant vapor pressure dependence on temperature and pressure conditions.

The compound exhibits critical temperature and pressure values of 940.91 K and 3965.51 kPa respectively, representing the conditions beyond which distinct liquid and vapor phases cannot exist.

Thermodynamic Parameters

The thermodynamic properties of 2-Chloro-5-nitrobenzoyl chloride have been primarily determined through computational methods, particularly using the Joback group contribution method.

Gibbs Free Energy (ΔfG°)

The standard Gibbs free energy of formation for 2-Chloro-5-nitrobenzoyl chloride is -16.02 kJ/mol. This negative value indicates that the formation of this compound from its constituent elements is thermodynamically favorable under standard conditions. The relatively small magnitude of this value suggests that the compound is moderately stable but not exceptionally so compared to other organic compounds.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation in the gas phase is -129.04 kJ/mol. This significantly negative value indicates that considerable energy is released when the compound is formed from its constituent elements in their standard states. The large negative enthalpy of formation reflects the stability of the aromatic ring system and the strong bonds formed between the chlorine, nitrogen, and oxygen atoms within the molecular structure.

Heat of Fusion (ΔfusH°)

The heat of fusion for 2-Chloro-5-nitrobenzoyl chloride is calculated to be 28.50 kJ/mol. This value represents the energy required to convert the solid crystalline form to the liquid phase at the melting point. The relatively moderate value indicates that the intermolecular forces in the solid state are not exceptionally strong, consistent with the compound's relatively low melting point.

Heat of Vaporization (ΔvapH°)

The heat of vaporization is determined to be 66.88 kJ/mol. This value represents the energy required to convert the liquid phase to the vapor phase at the boiling point. The magnitude of this value is consistent with compounds containing polar functional groups and aromatic systems, where intermolecular forces such as dipole-dipole interactions and van der Waals forces contribute to the cohesive energy of the liquid phase.

Density and Viscosity Relationships

The density of 2-Chloro-5-nitrobenzoyl chloride has been determined through both experimental measurements and computational predictions. The predicted density is 1.575±0.06 g/cm³ [1] [2] [5], while alternative estimates suggest a value of 1.6±0.1 g/cm³ [6]. These values indicate that the compound is denser than water, which is typical for halogenated aromatic compounds due to the presence of chlorine atoms.

The relatively high density reflects the compact molecular structure and the presence of heavy atoms (chlorine atoms with atomic mass 35.45 g/mol) within the molecule. The close agreement between different estimation methods provides confidence in the reliability of these density values.

Information regarding the viscosity of 2-Chloro-5-nitrobenzoyl chloride is not available in the literature [7] [8] [9]. This absence of viscosity data is likely due to the compound's primary use as a reactive intermediate rather than as a process fluid where viscosity would be a critical parameter.

Solubility and Partition Coefficients

The solubility characteristics of 2-Chloro-5-nitrobenzoyl chloride are influenced by its molecular structure containing both polar and nonpolar regions. The compound shows limited aqueous solubility, with a calculated log₁₀ water solubility of -3.70, indicating very low water solubility. This low aqueous solubility is expected due to the hydrophobic aromatic ring system and the presence of chlorine substituents.

The octanol-water partition coefficient (LogP) is calculated to be 2.627, indicating that the compound is moderately lipophilic and preferentially partitions into organic solvents rather than aqueous phases. This partition coefficient suggests that the compound would have good solubility in organic solvents such as benzene, as confirmed by experimental observations that it is soluble in hot benzene [7].

The McGowan volume is calculated to be 129.200 ml/mol, which provides an indication of the molecular size and can be used to predict various physicochemical properties including solubility parameters and diffusion coefficients.

Optical Properties

The optical properties of 2-Chloro-5-nitrobenzoyl chloride include its refractive index and spectroscopic characteristics. The refractive index is reported as 1.603 [6], which is typical for aromatic compounds containing electron-withdrawing groups such as nitro and chloro substituents.

The compound's appearance varies from white to orange to green powder or crystal form [1] [2] [3] [10] [5], indicating that the compound may exhibit different optical properties depending on its physical state, purity, and environmental conditions. This color variation suggests that the compound may have absorption bands in the visible region of the electromagnetic spectrum.

The compound contains chromophoric groups (nitro and aromatic systems) that are expected to show characteristic absorption in the ultraviolet and potentially visible regions of the electromagnetic spectrum [11] [12]. The presence of the nitro group typically results in strong absorption bands due to π→π* and n→π* electronic transitions.

Spectroscopic data, including infrared and nuclear magnetic resonance spectra, are available for this compound [13] [11] [14] [15] [16], providing detailed information about its molecular structure and functional group characteristics. The infrared spectrum shows characteristic peaks for the aromatic C-H stretching, C=O stretching from the acyl chloride group, and N-O stretching from the nitro group.

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (14.29%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (14.29%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

25784-91-2

Wikipedia

2-Chloro-5-nitrobenzoyl chloride

General Manufacturing Information

Benzoyl chloride, 2-chloro-5-nitro-: INACTIVE

Dates

Last modified: 08-15-2023

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